Dextrin

説明

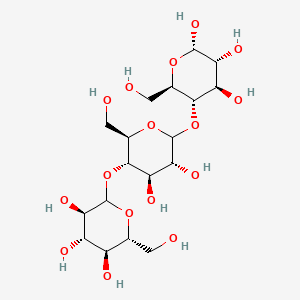

Dextrin is a low-molecular-weight carbohydrate derived from starch through acid or enzymatic hydrolysis combined with heat treatment. It consists of D-glucose units linked primarily by α-(1→4) and occasionally α-(1→6) glycosidic bonds . Depending on the production method, dextrins can exhibit varying degrees of solubility, digestibility, and functional properties. Resistant this compound, a subtype, is a soluble dietary fiber with prebiotic effects, high thermal stability, and applications in improving metabolic health (e.g., reducing blood glucose and enhancing insulin sensitivity) .

特性

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-MRCIVHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Dextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9004-53-9 | |

| Record name | Dextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Beta-Amylase-Mediated Hydrolysis

Beta-amylase selectively cleaves α-1,4 glycosidic bonds from starch chain non-reducing ends, producing maltose and beta-limit dextrins. The patented process described in US6670155B2 utilizes OPTIMALT BBA beta-amylase (Genencor International) at 55–65°C and pH 5.0–6.0. Key parameters include:

- Enzyme dosage : ≥2 Genencor Diastatic Power units/kg starch.

- Reaction time : 90% completion within 4 hours.

- Product profile : >20% beta-limit this compound, <5% glucose/oligosaccharides (DP 3–10).

Post-hydrolysis, retrograded amylose precipitates at <60°C and is removed via filtration, enhancing this compound purity. Pilot-scale production (Example 3 in US6670155B2) achieved 15% starch slurry liquefaction at 300°F (149°C) followed by saccharification at 140°F (60°C), yielding dextrins with 25 cP viscosity.

Alpha-Amylase-Assisted Processes

While beta-amylase dominates limit-dextrin production, alpha-amylase creates more branched dextrins via random α-1,4 bond cleavage. A study on taro starch hydrolysis using α-amylase (Bacillus licheniformis) reported 67.10% this compound yield at 20% starch concentration, producing white this compound with 15.31 dextrose equivalent (DE) and 93.96% 80-mesh fineness. Enzymatic methods generally outperform acid catalysis in cold-water solubility (94.7% vs. 41.73%) due to reduced retrogradation.

Acid-Catalyzed Hydrolysis

Mineral acids accelerate starch depolymerization through proton-mediated glycosidic bond cleavage, favoring rapid dextrinization.

Hydrochloric Acid (HCl) Method

The yellow this compound process involves spraying 5–22% HCl on dried starch (5% moisture), followed by pre-drying and thermal conversion at 110–200°C. Critical stages include:

- Pretreatment : Uniform acid distribution (<6% w/w) ensures consistent hydrolysis.

- Thermal conversion : Direct heating in vertical boilers for 10–180 minutes, with dust explosion mitigation via electrostatic controls.

- Product characteristics : Yellowish color, 94.7% 80-mesh fineness, and 2.86 acidity.

Nitric Acid (HNO₃) Method

CN102516401A details medicinal this compound production using 6% HNO₃. Key steps:

- Acid application : 6% HNO₃ sprayed onto starch under agitation.

- Thermal transition : Hydrolysis at 130°C for 3 hours, achieving 86–88% yield.

- Acidity control : Optimal starch acidity (1.8–1.9 mL 0.1M NaOH/5g starch) prevents exceeding pharmacopeial limits.

This method minimizes impurities but requires stringent pH monitoring to avoid over-hydrolysis into glucose.

Thermal Conversion Processes

Pyroconversion induces starch decomposition via controlled heat, forming resistant dextrins.

Pyrothis compound Synthesis

Kapusniak & Jane (2006) optimized pyrothis compound production from corn starch at 130°C with 0.1% HCl (180 minutes), achieving 30–45% linear chains and enhanced enzyme resistance. Moisture content dynamics reveal initial hydrolysis (10 minutes) followed by repolymerization, evidenced by rising moisture after 30 minutes.

Yellow this compound Production

Industrial-scale yellow this compound employs 230–290°F (110–143°C) jet cooking with 5–20-minute residence, followed by acid quenching (pH <4.0) and beta-amylase saccharification. This method prioritizes rapid moisture removal via vacuum drying to limit Maillard browning.

Comparative Analysis of Preparation Methods

Enzymatic methods excel in solubility and color but require higher costs. Acid catalysis offers speed, while pyroconversion enhances dietary fiber content through resistant dextrins.

Industrial-Scale Production Considerations

Equipment Design

化学反応の分析

Hydrolysis and Glycosidic Bond Cleavage

Dextrin is formed via the partial hydrolysis of starch , where α-(1→4) and α-(1→6) glycosidic bonds are selectively broken. This reaction involves the addition of water molecules, which cleave polysaccharide chains into shorter glucose polymers .

Key Reaction:

-

Conditions : Acidic or enzymatic (e.g., α-amylase) hydrolysis at elevated temperatures .

-

Outcome : Reduced molecular weight and altered solubility compared to native starch .

Transglycosylation and Bond Rearrangement

During thermal or acid treatment, this compound undergoes transglycosylation , where existing α-(1→4) bonds are replaced by new linkages such as α-(1→2), β-(1→2), β-(1→4), and β-(1→6) . This process is critical for creating resistant dextrins with reduced digestibility.

Research Findings:

-

FTIR and NMR analysis confirmed a 30–40% reduction in α-(1→4) bonds in resistant dextrins .

-

New bond formation (e.g., β-linkages) creates steric hindrance, limiting enzymatic digestion .

Enzymatic Degradation

This compound is susceptible to enzymatic breakdown by amylases, which further hydrolyze it into glucose or maltose.

Example Reaction:

-

Impact of DE Value : Higher Dextrose Equivalents (DE) correlate with lower viscosity and smaller oligosaccharide chains .

Table 1: Molecular Weight and DE Relationship in Dextrins

| DE Value | Average Molecular Weight (Da) | Dominant Oligosaccharides |

|---|---|---|

| 9 | 504 | Maltotriose, Maltotetraose |

| 15 | 342 | Maltose, Maltotriose |

| 22 | 180 | Glucose, Maltose |

Thermal Decomposition and Pyrothis compound Formation

Under dry heat and acidic conditions, this compound undergoes pyrolysis , forming pyrodextrins with branched structures .

Key Observations:

-

Color and Flavor : Maillard reaction products contribute to brown coloration and roasted flavors .

-

Bond Rearrangement : Increased α-(1→6) linkages enhance solubility and reduce crystallinity .

Interaction with Iodine

This compound reacts with iodine to form colored complexes, depending on chain length:

Industrial and Functional Reactions

科学的研究の応用

Dextrin in Food Industry

This compound is widely utilized in the food industry for its functional properties. Its applications include:

- Thickening Agent : this compound is often used to enhance the texture of sauces and soups.

- Fat Replacement : It serves as a fat replacer in low-calorie products, providing creaminess without adding calories.

- Dietary Fiber Source : Resistant this compound (RD) is noted for its health benefits, including improved gut health and metabolic regulation. It can produce short-chain fatty acids (SCFAs) that positively affect metabolic diseases like diabetes and obesity .

Table 1: Applications of this compound in Food Products

| Application Type | Examples | Benefits |

|---|---|---|

| Thickening Agent | Sauces, soups | Improved texture |

| Fat Replacement | Low-calorie snacks | Reduced calorie content |

| Dietary Fiber Source | Beverages, dairy products | Enhances gut health |

This compound in Pharmaceuticals

This compound's role in pharmaceuticals is multifaceted, serving as an excipient and drug delivery system:

- Excipient : this compound is used in tablet formulations due to its ability to enhance disintegration and dissolution rates .

- Drug Delivery Systems : Modified dextrins are employed for targeted drug delivery. For instance, icothis compound has been used in peritoneal dialysis solutions to improve fluid management in patients with renal issues .

Case Study: Icothis compound in Peritoneal Dialysis

A clinical trial demonstrated that icothis compound significantly improved ultrafiltration rates and reduced fluid overload in patients undergoing peritoneal dialysis. This application highlights this compound's potential as a vehicle for drug delivery within medical treatments .

This compound in Biomedical Engineering

In the field of biomedical engineering, this compound has emerged as a promising material for tissue engineering and drug delivery:

- Tissue Engineering Scaffolds : this compound-based scaffolds are biodegradable and biocompatible, making them suitable for supporting cell growth and tissue regeneration .

- Hydrogels : Dextrins can be formulated into hydrogels for controlled drug release applications, particularly for therapeutic proteins where traditional routes are ineffective .

Table 2: Biomedical Applications of this compound

| Application Type | Description | Advantages |

|---|---|---|

| Tissue Engineering | Scaffolds for cell growth | Biodegradable and biocompatible |

| Drug Delivery Systems | Hydrogels for controlled release | Targeted delivery of therapeutics |

作用機序

Dextrins exert their effects primarily through their ability to form gels and bind water. This property makes them useful as thickeners and stabilizers in various applications . In the human body, dextrins are broken down into glucose by enzymes like amylases, providing a source of energy . Indigestible dextrins, on the other hand, act as soluble fiber, promoting digestive health by absorbing water in the intestine and promoting peristalsis .

類似化合物との比較

Research Findings and Data Highlights

- Resistant this compound in Metabolic Health : A 12-week supplementation with 10 g/day resistant this compound improved insulin sensitivity in overweight humans and reduced inflammation in diabetic patients .

- Structural Analysis : Dextrins with higher dextrose equivalents (DE) exhibit lower molecular weight and increased solubility, as shown via SEM and HPLC .

- Environmental Impact : this compound’s low molecular weight enhances biodegradability in latex films compared to conventional fillers .

生物活性

Dextrin, a polysaccharide derived from starch, has gained attention for its potential biological activities, particularly in the context of gut health and metabolic functions. This article explores the biological activity of this compound, focusing on its prebiotic properties, effects on gut microbiota, and implications for metabolic health.

Overview of this compound

Dextrins are water-soluble carbohydrates produced by the hydrolysis of starch. They are classified into different types based on their molecular weight and branching structure. The most studied form in terms of biological activity is resistant this compound , which resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can exert various health benefits.

Prebiotic Properties

Prebiotic Effects : Resistant dextrins serve as a substrate for beneficial gut bacteria, enhancing their growth and activity. Studies have shown that resistant this compound can significantly increase the population of probiotics such as Lactobacillus and Bifidobacterium while inhibiting pathogenic strains like Escherichia coli and Clostridium spp. This selective stimulation contributes to a healthier gut microbiota composition.

Case Study: Growth Dynamics of Gut Microbiota

A study investigated the effects of resistant this compound derived from potato starch on various gastrointestinal bacteria. The results indicated:

- Increased CFU/mL : After 168 hours of cultivation, significant increases in Lactobacillus and Bifidobacterium populations were observed.

- Decreased Pathogens : There was a notable reduction in pathogenic bacteria such as Clostridium and E. coli.

- Prebiotic Index : The prebiotic index was significantly higher (p < 0.05) in cultures supplemented with resistant this compound compared to controls.

| Bacterial Strain | CFU/mL After 168 Hours (Resistant this compound) | CFU/mL After 168 Hours (Control) |

|---|---|---|

| Lactobacillus spp. | Increased | Decreased |

| Bifidobacterium spp. | Increased | Decreased |

| E. coli | Decreased | Increased |

| Clostridium spp. | Decreased | Increased |

Impact on Intestinal Gas Homeostasis

Research has also highlighted the role of this compound in modulating intestinal gas production. An intervention study involving 20 participants consuming 14 g/day of resistant this compound for four weeks reported:

- Initial Increase in Gas Production : Participants experienced an initial increase in gas production followed by a decrease.

- Changes in Microbial Composition : this compound consumption led to an increase in short-chain fatty acid (SCFA)-producing species, which are beneficial for gut health.

- Metabolic Adjustments : The study suggested that resistant this compound promotes fermentative pathways that reduce gas production over time.

Metabolic Health Benefits

Recent clinical trials have demonstrated that resistant this compound may improve metabolic parameters, particularly in individuals with type 2 diabetes:

- Insulin Sensitivity : A randomized controlled trial showed that supplementation with resistant this compound resulted in significant improvements in insulin resistance markers.

- Inflammatory Markers : After eight weeks of supplementation, levels of inflammatory markers such as IL-6 and TNF-α decreased significantly compared to control groups.

Table: Clinical Trial Results on Metabolic Health

| Parameter | Control Group (Maltothis compound) | Resistant this compound Group |

|---|---|---|

| Body Weight Change (kg) | No significant change | -1.5 ± 0.5 |

| IL-6 Levels (pg/ml) | No significant change | -1.4 (28% decrease) |

| TNF-α Levels (pg/ml) | No significant change | -5.4 (18.8% decrease) |

Q & A

Q. What distinguishes dextrin from other starch derivatives, and how can its structural properties be characterized experimentally?

this compound is a partially hydrolyzed starch derivative formed via acid/thermal or enzymatic treatment. Unlike intact starch, this compound has shorter glucose chains and reduced crystallinity. Structural characterization requires a combination of techniques:

- FTIR spectroscopy to identify glycosidic bond patterns (e.g., peaks at 994 cm⁻¹ for α-1,4 linkages) .

- X-ray diffraction (XRD) to assess crystallinity (e.g., peak at 2θ = 19.4° for amorphous this compound) .

- Dextrose Equivalent (DE) to quantify hydrolysis efficiency (higher DE = shorter chains) .

- SEM imaging to visualize surface morphology changes post-hydrolysis .

Q. How can the phenol-sulfuric acid method be optimized for quantifying this compound in complex biological matrices?

The phenol-sulfuric acid assay detects reducing sugars via colorimetric absorbance (λ = 490 nm). For this compound quantification:

- Sample pretreatment : Remove interfering compounds (e.g., proteins, lipids) using ethanol precipitation or dialysis .

- Calibration curve : Use maltose or glucose standards to account for chain-length variability .

- Validation : Compare with HPLC or enzymatic hydrolysis for accuracy, as this compound’s partial hydrolysis may yield variable reducing ends .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s metabolic effects observed across human trials?

Studies report conflicting results on this compound’s impact on insulin sensitivity and gut microbiota. To address discrepancies:

- Heterogeneity analysis : Stratify data by this compound type (resistant vs. maltothis compound), dosage, and participant baseline health (e.g., T2DM vs. healthy) .

- Mechanistic studies : Combine glycemic index measurements with 16S rRNA sequencing to link metabolic outcomes to specific microbial taxa (e.g., Akkermansia enrichment) .

- Quality assessment : Use Cochrane Risk of Bias Tool for RCTs and ARRIVE guidelines for animal studies to exclude low-quality data .

Q. How can response surface methodology (RSM) optimize this compound production via enzymatic hydrolysis?

RSM identifies optimal conditions for variables like temperature, pH, and enzyme concentration:

- Central composite design : Test 3–5 levels of each factor (e.g., 120–160°C for thermal hydrolysis) .

- Regression modeling : Develop equations to predict this compound yield (e.g., DE = 10.33 at 120°C vs. 18.46 for commercial this compound) .

- Validation : Confirm predicted yields via triplicate experiments and compare physicochemical properties (e.g., solubility, ΔH values) to industrial standards .

Q. What methodological gaps exist in current this compound research, and how can they be addressed?

- Purity challenges : Commercial this compound often contains unhydrolyzed starch or additives. Mitigate via SEC (size-exclusion chromatography) or HPAEC-PAD (high-performance anion-exchange chromatography) to verify chain-length distribution .

- In vitro vs. in vivo discrepancies : Use dynamic gut models (e.g., TIM-2) to simulate human digestion and fermentation, bridging gap between lab and clinical outcomes .

- Standardization : Adopt unified protocols (e.g., AOAC 2009.01 for resistant this compound analysis) to improve cross-study comparability .

Methodological Frameworks

How to design a robust research question investigating this compound’s role in gut microbiota modulation?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Population : Specify human cohorts (e.g., obese vs. lean) or animal models (e.g., germ-free mice) .

- Intervention : Define this compound type, dosage, and administration route (e.g., 15 g/day resistant this compound for 8 weeks) .

- Outcome : Quantify microbial diversity (Shannon index), SCFA production, and inflammatory markers (e.g., IL-6) .

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

- Mixed-effects models : Account for intra-individual variability in longitudinal studies .

- PCA (Principal Component Analysis) : Reduce dimensionality in microbiota datasets to identify key taxa linked to this compound intake .

- Meta-regression : Explore sources of heterogeneity (e.g., study duration, this compound DE) in pooled analyses .

Data Synthesis & Reporting

Q. How to reconcile conflicting findings on this compound’s glycemic index (GI) across studies?

- Subgroup analysis : Stratify by this compound’s molecular weight (e.g., <10 kDa vs. >50 kDa) and solubility .

- In vitro digestion models : Use INFOGEST protocol to standardize GI measurement conditions .

- Reporting : Follow STROBE or CONSORT guidelines to enhance transparency in GI study methodologies .

Q. What are best practices for reporting this compound characterization in materials and methods?

- Detailed protocols : Specify hydrolysis conditions (e.g., 140°C for 30 min in steam explosion) and purity validation methods (e.g., ash content ≤0.5%) .

- Data repositories : Upload raw FTIR/XRD spectra to Figshare or Zenodo for peer validation .

- Ethical compliance : Disclose conflicts of interest (e.g., industry-funded studies) per ICMJE guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。